molecular formula C8H7BrN4 B1331349 5-(4-bromophenyl)-4H-1,2,4-triazol-3-amine CAS No. 54464-13-0

5-(4-bromophenyl)-4H-1,2,4-triazol-3-amine

Cat. No.: B1331349
CAS No.: 54464-13-0
M. Wt: 239.07 g/mol
InChI Key: VXTCEROZEXTJAB-UHFFFAOYSA-N
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Description

5-(4-bromophenyl)-4H-1,2,4-triazol-3-amine, also known as 5-BP-4H-1,2,4-triazol-3-amine, is an important organic compound in the field of organic chemistry. It is a versatile chemical that can be used in a variety of applications, from the synthesis of other compounds to the study of biochemical and physiological effects.

Scientific Research Applications

Antimicrobial and Antifungal Activities

  • 5-(4-bromophenyl)-4H-1,2,4-triazol-3-amine and its derivatives have been studied for their antimicrobial and antifungal properties. These compounds have shown varying degrees of effectiveness against different strains of bacteria and fungi. This includes novel derivatives synthesized for enhanced biological activity (Kaneria et al., 2016), (Bektaş et al., 2007), (Safonov & Panasenko, 2022).

Molecular Structure and Chemistry

  • Studies on the molecular structure and crystallization of 1,2,4-triazole derivatives have been conducted, providing insights into the planarity and electron delocalization of these molecules. This research is crucial for understanding the chemical properties and potential applications of these compounds (Dolzhenko et al., 2008).

Synthesis Methods

  • Various methods for synthesizing this compound derivatives have been explored. These include green synthesis techniques, one-pot methods, and reactions involving different catalysts and reagents. These studies contribute to the efficient production and potential customization of these compounds for specific applications (Panchal & Patel, 2011), (Rajurkar & Shirsath, 2017).

Corrosion Inhibition

  • The derivatives of this compound have been evaluated for their potential as corrosion inhibitors. This application is significant in the field of materials science, particularly for protecting metals like steel in corrosive environments (Al-amiery et al., 2020).

Mechanism of Action

Properties

IUPAC Name

5-(4-bromophenyl)-1H-1,2,4-triazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN4/c9-6-3-1-5(2-4-6)7-11-8(10)13-12-7/h1-4H,(H3,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXTCEROZEXTJAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NN2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00355209
Record name 5-(4-bromophenyl)-4H-1,2,4-triazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54464-13-0
Record name 5-(4-bromophenyl)-4H-1,2,4-triazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(4-bromophenyl)-4H-1,2,4-triazol-3-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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